molecular formula C8H10N2O2 B12533316 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide

Cat. No.: B12533316
M. Wt: 166.18 g/mol
InChI Key: AHAPOSLESLPAHS-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is a bicyclic acetamide derivative featuring a fused cyclopentane-isoxazole core. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide

InChI

InChI=1S/C8H10N2O2/c1-5(11)9-8-6-3-2-4-7(6)10-12-8/h2-4H2,1H3,(H,9,11)

InChI Key

AHAPOSLESLPAHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCC2=NO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include the use of chloroform as a solvent and 1,4-diazabicyclo[2.2.2]octane as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
One of the notable applications of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is in the development of antiparasitic agents. Research has indicated that derivatives of this compound exhibit significant efficacy against various parasites affecting both animals and plants. For instance, patents have been filed detailing the synthesis of dihydroisoxazole compounds that demonstrate effectiveness in controlling parasitic infections in livestock and crops .

Mechanisms of Action
The mechanisms underlying the antiparasitic activity often involve interference with the metabolic pathways of the parasites. The structural characteristics of this compound facilitate interactions with specific biological targets within the parasites, leading to their inhibition or death .

Case Study: Efficacy Against Specific Parasites
A study focusing on the efficacy of this compound against Leishmania species demonstrated a dose-dependent response, with significant reductions in parasite viability observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for new treatments against leishmaniasis .

Agricultural Applications

Pesticidal Properties
In addition to its medicinal uses, this compound has been explored for its pesticidal properties. Research indicates that certain derivatives can effectively control pests that threaten agricultural productivity. The compound's ability to disrupt pest physiology makes it a valuable candidate for developing environmentally friendly pesticides .

Field Trials
Field trials have shown promising results when applying formulations containing this compound against common agricultural pests. These trials not only assessed efficacy but also evaluated the safety profile for non-target organisms, emphasizing its potential as a sustainable agricultural solution .

Materials Science

Polymer Chemistry
this compound has also found applications in materials science, particularly in polymer chemistry. Its unique structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved resilience and durability under various environmental conditions .

Synthesis and Characterization
The synthesis of polymers containing this compound typically involves copolymerization techniques. Characterization studies using techniques such as NMR and IR spectroscopy confirm the successful incorporation of the compound into polymer chains, demonstrating its potential utility in advanced material applications .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural analogs differ primarily in their heterocyclic cores and substituents, which influence their biological activity and physicochemical properties. Key examples include:

Thiophene-Based Analogues
  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25) (Fig. 14 in ): Core Structure: Cyclopenta[b]thiophene (sulfur-containing heterocycle) vs. cyclopenta[c]isoxazole (oxygen/nitrogen-containing heterocycle). Activity: Exhibited antiproliferative activity against MCF7 cells (IC50 = 30.8 nM and 38.7 nM, respectively) via inhibition of ATP-binding sites on tyrosine kinase receptors, akin to gefitinib and dasatinib .
Triazole-Based Analogues
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) (): Core Structure: 1,2,3-Triazole appended with naphthalene and chlorophenyl groups. Key Differences: The triazole’s nitrogen-rich core may improve solubility or metal-binding capacity, while the naphthalene group enhances hydrophobicity compared to the bicyclic isoxazole system .
Benzothiazole-Based Analogues
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(aryl)acetamides ():
    • Core Structure : Benzothiazole with trifluoromethyl and aryl substituents.
    • Key Differences : The benzothiazole’s planar aromatic structure and trifluoromethyl group likely enhance metabolic stability and target affinity, particularly in kinase inhibition contexts .

Key Observations :

  • Thiophene derivatives demonstrate potent antiproliferative activity, likely due to sulfur’s electronic effects enhancing ATP-binding site competition.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide, also known by its CAS number 946246-91-9, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of 270.33 g/mol. The compound features a bicyclic structure that includes both cyclopentane and isoxazole moieties, which contribute to its biological properties.

PropertyValue
CAS Number946246-91-9
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential anticancer activity.

Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of several derivatives related to this compound. It was found that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The compound demonstrated significant protective effects in PC12 cells against sodium nitroprusside-induced toxicity, which is crucial for developing treatments for neurodegenerative diseases .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural components of the compound are believed to interact with specific biological targets involved in inflammatory pathways. This interaction could lead to the modulation of inflammatory responses, making it a candidate for further pharmacological evaluation .

Anticancer Activity

Research into the anticancer potential of this compound indicates promising results. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit IC50 values in the nanomolar range against specific cancer types . This suggests that this compound may also have significant anticancer activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets such as protein kinases and receptors involved in cellular signaling pathways. This interaction could lead to downstream effects that mediate its biological activities .

Case Studies and Research Findings

  • Neuroprotection : In a study examining neuroprotective agents, derivatives similar to this compound were shown to significantly reduce cell death in neuronal cultures exposed to toxic agents .
  • Cancer Cell Inhibition : Research has documented the ability of related compounds to inhibit cancer cell growth effectively. For example, derivatives exhibited IC50 values as low as 30 nM against certain cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide?

A two-step approach is commonly employed:

  • Step 1 : Cyclocondensation of cyclopentane derivatives with hydroxylamine to form the isoxazole ring.
  • Step 2 : Acetylation using acetic anhydride or acetyl chloride in dimethylformamide (DMF) under reflux (2–4 hours). Yields can be optimized by controlling reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for amine to acylating agent) .
  • Characterization : Confirm purity via HPLC (≥95%) and structural identity using 1H^1 \text{H}-NMR (e.g., δ 2.10 ppm for acetamide methyl protons) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?

  • NMR Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify the cyclopenta-isoxazole backbone (e.g., distinct shifts at δ 4.6–5.2 ppm for fused cyclopentane protons) and acetamide group (δ 2.0–2.2 ppm) .
  • FTIR : Key peaks include C=O stretch (~1650 cm1^{-1}) for acetamide and N-O stretch (~930 cm1^{-1}) for isoxazole .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ≈ 209.2 g/mol) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Avoid skin contact due to potential irritant properties (H315/H319) .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to minimize environmental hazards (H400) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT (B3LYP/6-31G* basis set) to identify nucleophilic/electrophilic sites. A smaller HOMO-LUMO gap (<4 eV) suggests higher reactivity .
  • MESP Mapping : Visualize electrostatic potential surfaces to predict hydrogen bonding or charge-transfer interactions (e.g., with biological targets) .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition) using standardized concentrations (IC50_{50} values) and controls (e.g., staurosporine for kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Statistical Robustness : Apply ANOVA or Student’s t-test (p < 0.05) to differentiate true activity from noise .

Q. How can synthetic yields be improved for large-scale applications?

  • Catalytic Optimization : Replace traditional bases (e.g., K2_2CO3_3) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining >90% yield .

Q. What methodologies are effective for studying its pharmacokinetic properties?

  • In Vitro ADME :
  • Solubility : Use shake-flask method in PBS (pH 7.4) with UV-Vis quantification.
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and measure degradation via HPLC .
    • In Silico Predictions : Apply SwissADME or pkCSM to estimate bioavailability (%F) and blood-brain barrier penetration .

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